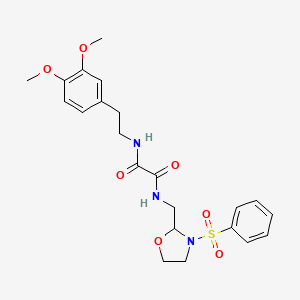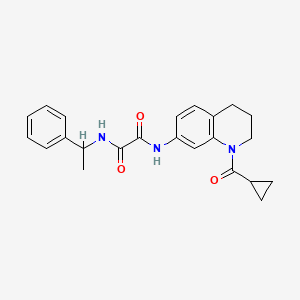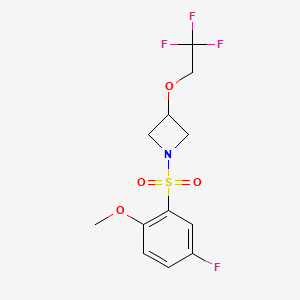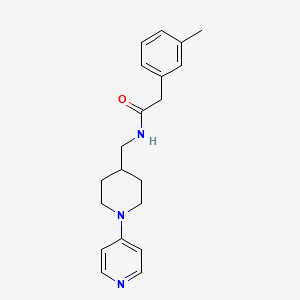
8-fluoro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-fluoro-2-oxo-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of a fluorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the fluorination of a chromene precursor followed by oxidation and carboxylation reactions. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Oxidation: Conversion of the chromene to its oxo form using oxidizing agents like potassium permanganate or chromium trioxide.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating reagents.
Chemical Reactions Analysis
Types of Reactions: 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidized Derivatives: More oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups instead of oxo groups.
Substituted Derivatives: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
8-fluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxo and carboxylic acid groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Oxochromene-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.
8-Chloro-2-oxochromene-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
8-Methyl-2-oxochromene-3-carboxylic acid: The presence of a methyl group instead of fluorine alters the compound’s chemical behavior.
Uniqueness: The presence of the fluorine atom in 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered electronic effects, making it distinct from its analogs.
Properties
IUPAC Name |
8-fluoro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPUKXQZBVXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)
